

Application Notes and Protocols for Mal-C2-NHS Ester Conjugation

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Compound of Interest

Compound Name: Mal-C2-NHS ester

Cat. No.: B178212

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These application notes provide a detailed guide to the use of **Mal-C2-NHS ester**, a heterobifunctional crosslinker, for the conjugation of amine- and thiol-containing molecules. The protocols and data presented herein are essential for the successful synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs).

Introduction

Mal-C2-NHS ester is a non-cleavable linker that contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.^[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, for instance, from cysteine residues, to form a stable thioether linkage.^{[2][3]} This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.

The efficiency of the conjugation reactions is highly dependent on several factors, primarily pH, temperature, and reaction time. Understanding and optimizing these parameters is critical to maximize conjugation efficiency while minimizing side reactions such as hydrolysis of the reactive groups.^{[4][5]}

Data Presentation

The following tables summarize the key quantitative data for the two distinct reactions mediated by the **Mal-C2-NHS ester**.

NHS Ester Reaction with Primary Amines

Parameter	Recommended Conditions	Notes
pH Range	7.2 - 8.5[4][5]	Optimal pH is often cited as 8.3-8.5.[1][6] At lower pH, the amine is protonated and less reactive.[1][6]
Temperature	4°C to Room Temperature (20-25°C)	Room temperature reactions are faster.[2][7] Reactions at 4°C are slower and can be performed overnight, which may be beneficial for sensitive proteins.[1][2]
Reaction Time	30 minutes - 4 hours at Room Temperature; Overnight at 4°C[4][1][5]	The progress of the reaction should be monitored to determine the optimal time.
Molar Excess of NHS Ester	5 to 20-fold over the amine-containing molecule[5]	The optimal ratio should be determined empirically.
Compatible Buffers	Phosphate, Borate, Carbonate/Bicarbonate, HEPES[4]	Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule.[4][7]

Maleimide Reaction with Thiols

Parameter	Recommended Conditions	Notes
pH Range	6.5 - 7.5[2][5]	This range provides high selectivity for thiols over amines.[2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5]
Temperature	4°C to 37°C	Room temperature (20-25°C) is most common.[2] 4°C can be used for sensitive molecules, requiring longer incubation times.[2] 37°C can accelerate the reaction but may not be suitable for all biomolecules.[2]
Reaction Time	30 minutes - 2 hours at Room Temperature; Overnight at 4°C[2]	Reaction kinetics are generally fast.[3][8]
Molar Excess of Maleimide	10 to 20-fold over the thiol-containing molecule	This is a starting point and the optimal ratio should be determined empirically.[2]
Compatible Buffers	Phosphate, HEPES	Buffers should be free of thiols. Degassing the buffer is recommended to prevent oxidation of thiols.

Hydrolysis of Reactive Groups

Both the NHS ester and maleimide moieties are susceptible to hydrolysis in aqueous environments.

Reactive Group	Conditions Affecting Hydrolysis	Half-life
NHS Ester	Increases with increasing pH. [4][9]	4-5 hours at pH 7.0, 0°C.[4][5] Decreases to 10 minutes at pH 8.6, 4°C.[4][5]
Maleimide	More susceptible to hydrolysis at pH > 7.5.[2][5]	Generally more stable than the NHS ester in the recommended pH range.[5]

Experimental Protocols

A two-step conjugation strategy is typically employed with **Mal-C2-NHS ester** to ensure specificity. First, the NHS ester is reacted with the amine-containing molecule. After purification to remove excess linker, the maleimide-activated molecule is then reacted with the thiol-containing molecule.

Protocol 1: Activation of an Amine-Containing Protein with Mal-C2-NHS Ester

This protocol describes the first step of the two-step conjugation process.

Materials:

- Amine-containing protein (e.g., antibody)
- **Mal-C2-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0
- Desalting column

Procedure:

- **Protein Preparation:** Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
- **Linker Preparation:** Immediately before use, dissolve the **Mal-C2-NHS ester** in DMSO or DMF to a concentration of 10 mM.
- **Reaction:** Add a 5- to 20-fold molar excess of the dissolved **Mal-C2-NHS ester** to the protein solution.
- **Incubation:** Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.
- **Purification:** Remove the excess, unreacted **Mal-C2-NHS ester** using a desalting column equilibrated with a buffer suitable for the subsequent maleimide reaction (e.g., phosphate buffer, pH 6.5-7.5).

Protocol 2: Conjugation of Maleimide-Activated Protein with a Thiol-Containing Molecule

This protocol outlines the second step of the conjugation process.

Materials:

- Maleimide-activated protein from Protocol 1
- Thiol-containing molecule (e.g., a peptide or small molecule drug)
- Conjugation Buffer: 0.1 M Phosphate buffer with 0.1 M EDTA, pH 6.5-7.5 (degassed)
- Quenching Solution: 1 M Cysteine or N-acetylcysteine in water

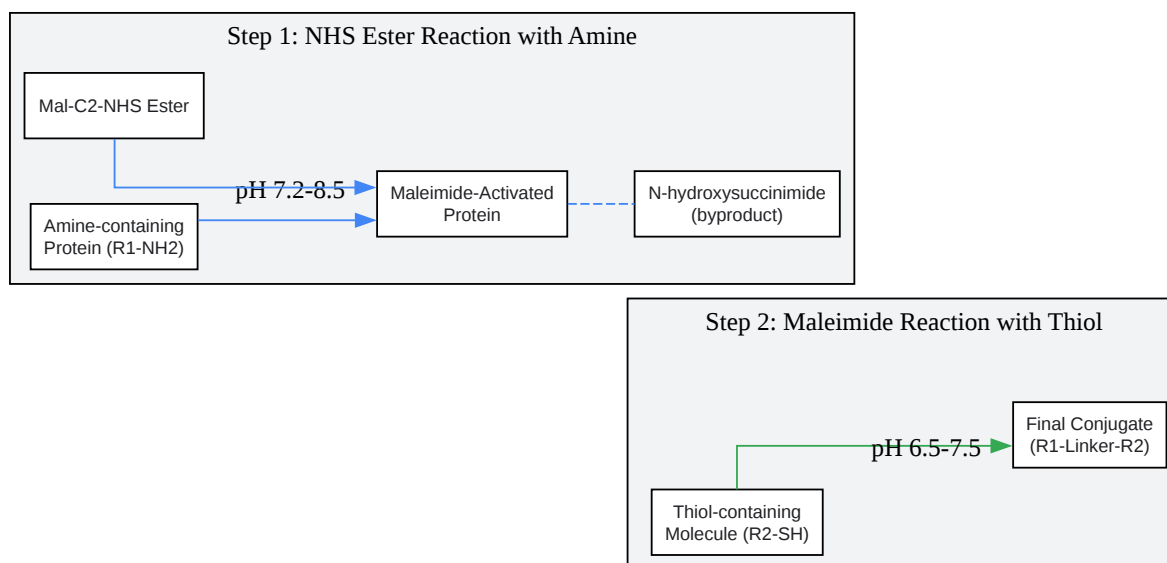
Procedure:

- **Thiol Molecule Preparation:** Dissolve the thiol-containing molecule in the Conjugation Buffer. If the thiol is protected or part of a disulfide bond, it may require reduction prior to conjugation.

- **Reaction:** Add the thiol-containing molecule to the purified maleimide-activated protein. A molar ratio of 1:1 is a good starting point, but the optimal ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching (Optional):** To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.
- **Purification:** Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove any unreacted molecules and quenching reagents.

Visualizations

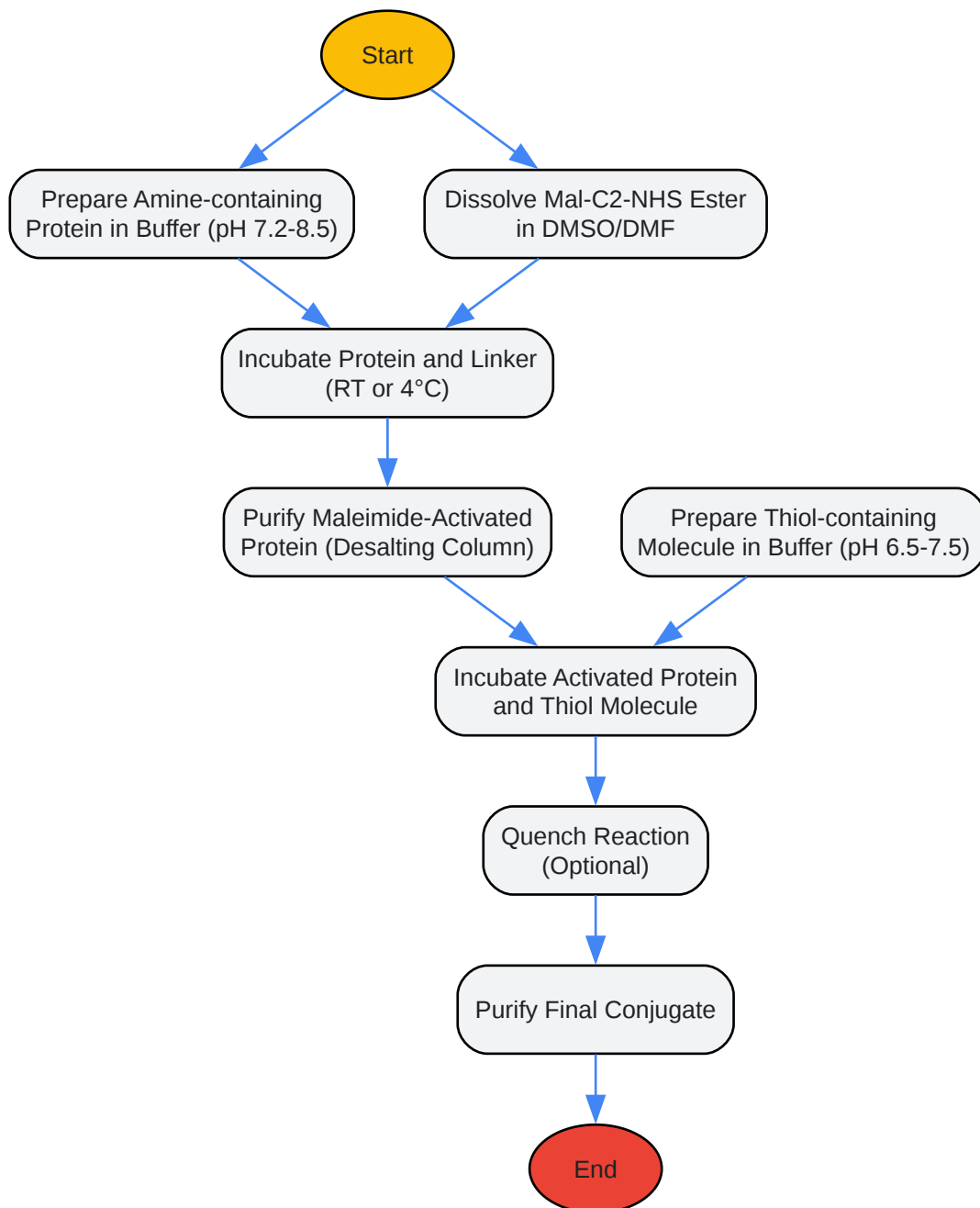
Mal-C2-NHS Ester Reaction Pathway



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Caption: Two-step reaction pathway of **Mal-C2-NHS ester**.

Experimental Workflow for Two-Step Conjugation



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Caption: General workflow for a two-step conjugation using **Mal-C2-NHS ester**.

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